1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-PROPANONE
Overview
Description
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-PROPANONE is a complex organic compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to an indoline moiety
Preparation Methods
The synthesis of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-PROPANONE involves several steps:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. This reaction is typically carried out in a methanol-water mixture under reflux conditions .
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Functionalization of the Pyrazole Ring: : The trifluoromethyl group is introduced via lithiation followed by electrophilic trapping. This step is crucial for achieving the desired regioselectivity .
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Coupling with Indoline: : The final step involves coupling the functionalized pyrazole with indoline. This can be achieved using Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Chemical Reactions Analysis
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-PROPANONE undergoes various chemical reactions:
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Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are typically oxidized derivatives of the indoline and pyrazole rings .
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Reduction: : Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the reduction of the carbonyl group in the indoline moiety .
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Substitution: : The trifluoromethyl group in the pyrazole ring can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles like amines or thiols .
Scientific Research Applications
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-PROPANONE has several scientific research applications:
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Medicinal Chemistry: : The compound is used as a building block for the synthesis of various bioactive molecules. Its unique structure allows for the development of potential pharmaceuticals .
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Agrochemicals: : The trifluoromethyl group enhances the compound’s stability and bioactivity, making it useful in the development of agrochemicals .
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Material Science: : The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors .
Mechanism of Action
The mechanism of action of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-PROPANONE involves its interaction with specific molecular targets:
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Molecular Targets: : The compound interacts with enzymes and receptors in biological systems. For example, it may inhibit specific enzymes by binding to their active sites .
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Pathways Involved: : The compound can modulate various biochemical pathways, including those involved in inflammation and cell signaling .
Comparison with Similar Compounds
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-PROPANONE can be compared with other similar compounds:
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1-methyl-3-(trifluoromethyl)-1H-pyrazole: : This compound shares the pyrazole ring with a trifluoromethyl group but lacks the indoline moiety. It is used as an intermediate in the synthesis of various bioactive molecules .
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1-methyl-5-(trifluoromethyl)-1H-pyrazole: : Similar to the previous compound, this one also lacks the indoline moiety but has a different substitution pattern on the pyrazole ring .
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1-methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester: : This compound is used in Suzuki–Miyaura coupling reactions and serves as a building block for more complex molecules .
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-methyl-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O/c1-11(10-23-12(2)9-15(21-23)17(18,19)20)16(24)22-8-7-13-5-3-4-6-14(13)22/h3-6,9,11H,7-8,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHIVYBHFRUKPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)C(=O)N2CCC3=CC=CC=C32)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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